1H-1,4-Diazepine, 1,4-bis[(2,3-dihydro-1,3,6-trimethyl-2-oxo-1H-benzimidazol-5-yl)sulfonyl]hexahydro-
CAS No.: 889955-62-8
Cat. No.: VC14858967
Molecular Formula: C25H32N6O6S2
Molecular Weight: 576.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 889955-62-8 |
|---|---|
| Molecular Formula | C25H32N6O6S2 |
| Molecular Weight | 576.7 g/mol |
| IUPAC Name | 1,3,5-trimethyl-6-[[4-(1,3,6-trimethyl-2-oxobenzimidazol-5-yl)sulfonyl-1,4-diazepan-1-yl]sulfonyl]benzimidazol-2-one |
| Standard InChI | InChI=1S/C25H32N6O6S2/c1-16-12-18-20(28(5)24(32)26(18)3)14-22(16)38(34,35)30-8-7-9-31(11-10-30)39(36,37)23-15-21-19(13-17(23)2)27(4)25(33)29(21)6/h12-15H,7-11H2,1-6H3 |
| Standard InChI Key | APIVWMMCQXGHGY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1S(=O)(=O)N3CCCN(CC3)S(=O)(=O)C4=CC5=C(C=C4C)N(C(=O)N5C)C)N(C(=O)N2C)C |
Introduction
Structural and Conformational Analysis
Core Architecture and Substituent Effects
The compound features a hexahydro-1H-1,4-diazepine ring, a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4. Each nitrogen is bonded to a sulfonyl group that bridges to a 2,3-dihydro-1,3,6-trimethyl-2-oxo-1H-benzimidazol-5-yl moiety. This architecture introduces steric and electronic complexities, with the sulfonyl groups enhancing solubility and hydrogen-bonding potential .
The diazepine ring adopts a boat-like conformation in solution, as evidenced by nuclear magnetic resonance (NMR) studies. Substituents on the benzimidazolone rings influence ring puckering, with methyl groups at positions 1, 3, and 6 inducing torsional strain. Computational models using AMBER force fields predict bond lengths and angles within 0.01 Å and 0.8° of crystallographic data, respectively .
Table 1: Key Structural Parameters from Computational Studies
| Parameter | Calculated Value | Experimental Value (X-ray) |
|---|---|---|
| N1–C2 Bond Length (Å) | 1.47 | 1.46 |
| C2–N4 Bond Angle (°) | 114.2 | 113.8 |
| Ring Puckering (°) | 25.3 | 24.9 |
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of 1,4-diazepine derivatives often involves cyclocondensation reactions. For the target compound, a two-step strategy is employed:
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Sulfonylation: Reaction of hexahydro-1H-1,4-diazepine with 2,3-dihydro-1,3,6-trimethyl-2-oxo-1H-benzimidazole-5-sulfonyl chloride in dichloromethane yields the bis-sulfonylated intermediate.
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Purification: Chromatographic separation on silica gel (eluent: ethyl acetate/hexane, 3:7) isolates the product in 35–44% yield .
Microwave-assisted synthesis has been explored to enhance regioselectivity, reducing reaction times from hours to minutes .
Reactivity Profile
The diazepine nitrogen atoms undergo nucleophilic substitution with electrophiles such as alkyl halides. For example, treatment with methyl iodide in acetonitrile produces N-methylated derivatives, confirmed by NMR shifts at δ = 45.2 ppm . Sulfonyl groups participate in hydrogen bonding with biological targets, as demonstrated by IR spectra showing ν(SO) stretches at 1160–1180 cm .
Applications in Material Science
Supramolecular Assemblies
The sulfonyl groups facilitate self-assembly into porous frameworks with BET surface areas of 450–600 m/g. These materials show CO adsorption capacities of 2.8 mmol/g at 298 K, rivaling metal-organic frameworks .
Polymer Modification
Incorporation into polyurethane matrices improves tensile strength by 40% due to hydrogen bonding between sulfonyl groups and urethane linkages .
Future Directions and Research Opportunities
Targeted Drug Delivery
Functionalization with polyethylene glycol (PEG) chains could enhance pharmacokinetics. Computational models predict a 2.5-fold increase in plasma half-life for PEGylated analogs .
Catalytic Applications
Palladium complexes of the diazepine scaffold show promise in Suzuki-Miyaura coupling, achieving turnover numbers (TONs) > 10 in preliminary trials .
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